1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an octylamino group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, ammonia, and formaldehyde.
Introduction of the Octylamino Group: The octylamino group is introduced via nucleophilic substitution reactions. This involves reacting the imidazole derivative with octylamine under controlled conditions.
Formation of the Ethanone Group: The ethanone group is introduced through acylation reactions, typically using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of imidazole and octylamine.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole ring structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It can inhibit or activate various biochemical pathways, depending on the target. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
1-(2-(Hexylamino)-1H-imidazol-4-yl)ethanone: Similar structure but with a hexyl group instead of an octyl group.
1-(2-(Decylamino)-1H-imidazol-4-yl)ethanone: Similar structure but with a decyl group instead of an octyl group.
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone: Similar structure but with a methyl group instead of an octyl group.
Uniqueness: 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone is unique due to its specific octylamino group, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and proteins. This makes it particularly useful in applications requiring specific lipid interactions or membrane permeability.
Properties
CAS No. |
88723-18-6 |
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Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-[2-(octylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C13H23N3O/c1-3-4-5-6-7-8-9-14-13-15-10-12(16-13)11(2)17/h10H,3-9H2,1-2H3,(H2,14,15,16) |
InChI Key |
FIAAGNQZRRMOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
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